Hydroxydione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The synthesis of hydroxydione involves several steps typical of steroid chemistry, including:

- Starting Material: The synthesis often begins with precursor steroids such as progesterone.

- Hydroxylation: Specific hydroxylation reactions introduce the necessary functional groups at designated positions on the steroid nucleus.

- Purification: The final product is purified through crystallization or chromatography techniques to isolate hydroxydione from other by-products.

Due to its historical significance and chemical complexity, detailed synthetic routes may vary in literature but generally follow these principles .

Hydroxydione shares structural and functional similarities with several other neuroactive steroids and anesthetics. Notable similar compounds include:

- Alfadolone: A neuroactive steroid used for anesthesia; it has similar mechanisms but different safety profiles.

- Alfaxolone: Another neuroactive steroid with anesthetic properties; it is currently used clinically.

- Dihydrodeoxycorticosterone: A steroid involved in mineralocorticoid activity; it differs in function but shares structural characteristics.

- Ganaxolone: A newer compound that acts on GABA receptors but has distinct therapeutic applications.

- Pregnanolone: A naturally occurring neuroactive steroid that modulates GABA receptors.

| Compound Name | Type | Clinical Use | Safety Profile |

|---|---|---|---|

| Hydroxydione | Neuroactive Steroid | General Anesthetic (withdrawn) | Discontinued due to thrombophlebitis |

| Alfadolone | Neuroactive Steroid | Anesthetic | Safer profile |

| Alfaxolone | Neuroactive Steroid | Anesthetic | Currently used |

| Dihydrodeoxycorticosterone | Steroid | Hormonal therapy | Varies |

| Ganaxolone | Neuroactive Steroid | Antiepileptic | Favorable |

| Pregnanolone | Neuroactive Steroid | Neurological disorders | Generally safe |

Hydroxydione's unique position as the first neuroactive steroid anesthetic highlights its historical significance despite its withdrawal from use due to safety concerns .

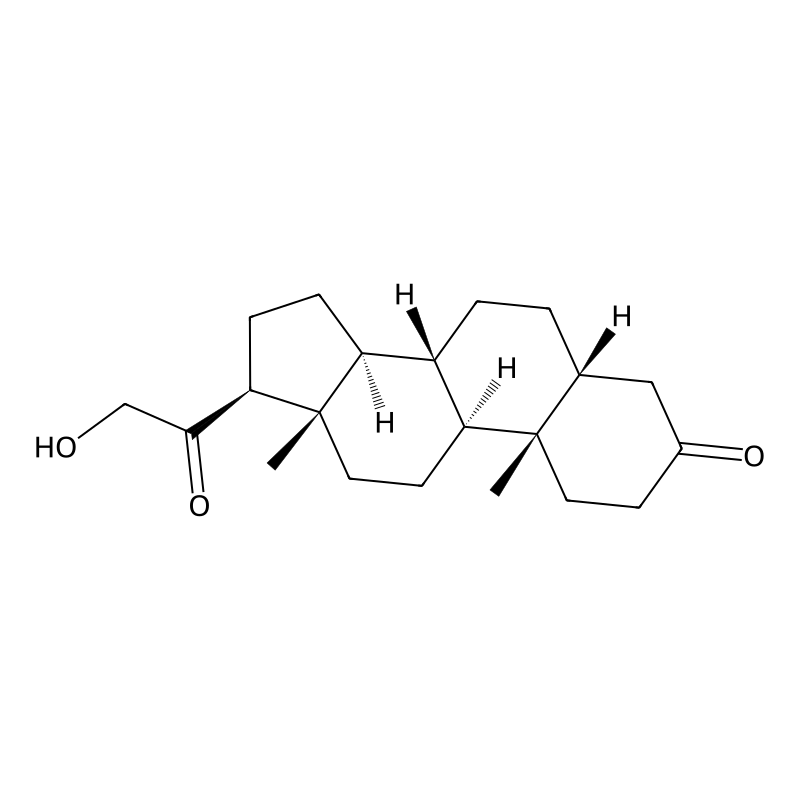

Hydroxydione represents a significant member of the neuroactive steroid family, specifically classified as a pregnane derivative with distinctive structural and chemical properties [6] [10] [23]. This compound has garnered considerable attention within the scientific community due to its unique molecular architecture and its role as a neuroactive steroid with general anesthetic properties [6] [10].

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of hydroxydione follows established International Union of Pure and Applied Chemistry conventions for steroid compounds [10] [16] [23]. The complete IUPAC name for hydroxydione is (1S,3aS,3bR,5aR,9aS,9bS,11aS)-1-(2-hydroxyacetyl)-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-7-one [10]. This nomenclature reflects the compound's complex stereochemical configuration and functional group positioning within the pregnane framework.

The compound is systematically known by several equivalent names, including 21-hydroxy-5β-pregnane-3,20-dione [6] [16] [23] and 5β-dihydrodeoxycorticosterone [10] [23]. The alternative systematic designation (5β)-21-hydroxypregnan-3,20-dione provides additional clarity regarding the stereochemical orientation at the C5 position [16]. These naming conventions emphasize the presence of the characteristic 21-hydroxyl group and the ketone functionalities at positions 3 and 20 within the pregnane skeleton.

| Naming Convention | Systematic Name |

|---|---|

| Primary IUPAC Name | (1S,3aS,3bR,5aR,9aS,9bS,11aS)-1-(2-hydroxyacetyl)-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-7-one |

| Alternative IUPAC | 21-hydroxy-5β-pregnane-3,20-dione |

| Biochemical Name | 5β-dihydrodeoxycorticosterone |

| Stereochemical Descriptor | (5β)-21-hydroxypregnan-3,20-dione |

Molecular Geometry and Stereochemical Configuration

Hydroxydione exhibits a molecular formula of C₂₁H₃₂O₃ with a molecular weight of 332.477 grams per mole [10] [16] [23]. The compound's three-dimensional structure is characterized by the typical steroid backbone consisting of four fused rings designated as the A, B, C, and D rings [13] [17]. The pregnane skeleton forms the fundamental structural framework, with specific stereochemical configurations that define the compound's biological activity and chemical properties.

The stereochemical configuration of hydroxydione is particularly noteworthy due to the 5β-reduction of the steroid nucleus [11] [13] [23]. This reduction results in a trans-decalin junction between the A and B rings, which significantly influences the overall molecular conformation [13]. The compound possesses seven defined stereocenters, as indicated by its systematic nomenclature [16]. The key stereochemical features include the 5β-hydrogen orientation, which places the hydrogen atom in the β-configuration at carbon 5, distinguishing it from 5α-reduced pregnane derivatives.

The molecular geometry encompasses specific angular relationships between the ring systems, with the characteristic chair and half-chair conformations adopted by the individual cyclohexane and cyclopentane rings [17]. The side chain at position 17 contains the 21-hydroxyacetyl group, which extends from the D ring and contributes to the compound's solubility characteristics and biological activity [10] [23].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₃₂O₃ |

| Molecular Weight | 332.477 g/mol |

| Number of Stereocenters | 7 |

| Ring System | Tetracyclic steroid backbone |

| Key Stereochemical Feature | 5β-hydrogen configuration |

Crystallographic and Spectroscopic Validation

The structural characterization of hydroxydione has been validated through various spectroscopic techniques, although comprehensive crystallographic data specifically for hydroxydione remains limited in the available literature [14] [25] [26]. Related pregnane derivatives, such as hydroxyzine dihydrochloride, have undergone detailed crystallographic analysis using synchrotron X-ray powder diffraction, providing insights into the general structural characteristics of similar steroid compounds [14].

Spectroscopic characterization of pregnane derivatives typically employs nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy techniques [15] [26]. These methods provide crucial information regarding the molecular structure, functional group identification, and stereochemical confirmation. Gas chromatographic methods coupled with mass spectrometry have been successfully applied to pregnane steroid identification and quantification [25]. The spectroscopic validation of hydroxydione would typically involve proton nuclear magnetic resonance analysis to confirm the stereochemical assignments, particularly the 5β-configuration and the positioning of functional groups.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of pregnane derivatives [15]. The presence of the 21-hydroxyacetyl group would be evidenced by specific fragmentation patterns and molecular ion peaks corresponding to the loss of characteristic functional groups. Infrared spectroscopy would reveal the characteristic carbonyl stretching frequencies associated with the ketone groups at positions 3 and 20, as well as the hydroxyl stretching frequency from the 21-hydroxyl group.

| Analytical Technique | Application | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance | Structural confirmation | Stereochemical assignments, functional group positioning |

| Mass Spectrometry | Molecular characterization | Molecular weight, fragmentation patterns |

| Infrared Spectroscopy | Functional group analysis | Carbonyl and hydroxyl group identification |

| Gas Chromatography | Compound identification | Retention characteristics, purity assessment |

Comparative Analysis with Related Pregnane Derivatives

Hydroxydione belongs to a family of closely related pregnane derivatives that share structural similarities while exhibiting distinct pharmacological and chemical properties [6] [20] [28]. The comparative analysis reveals significant structural relationships with other neuroactive steroids, particularly those involved in general anesthesia and neurosteroid activity.

Alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione) represents a structurally related compound with notable differences in stereochemistry and functional group positioning [28] [29] [30]. While hydroxydione features a 5β-configuration and 21-hydroxyl group, alfaxalone possesses a 5α-configuration with a 3α-hydroxyl group and an 11-ketone functionality [28] [30]. Both compounds share the pregnane backbone and exhibit neuroactive properties, but their distinct stereochemical features result in different biological activities and pharmacological profiles.

Alfadolone (3α,21-dihydroxy-5α-pregnane-11,20-dione) provides another comparative reference point, combining features of both hydroxydione and alfaxalone [32] [36]. This compound incorporates the 21-hydroxyl group characteristic of hydroxydione while maintaining the 5α-configuration and 3α-hydroxyl group found in alfaxalone [32] [36]. The presence of both 3α and 21-hydroxyl groups in alfadolone demonstrates the structural diversity possible within the pregnane family.

Minaxolone (11α-dimethylamino-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one) represents a more extensively modified pregnane derivative with additional functional groups including dimethylamino and ethoxy substituents [33]. This compound illustrates the potential for structural modification of the basic pregnane framework while maintaining the core steroid architecture.

Pregnanolone (3α-hydroxy-5β-pregnan-20-one), also known as eltanolone, shares the 5β-configuration with hydroxydione but lacks the 21-hydroxyl group and possesses a 3α-hydroxyl group instead of the 3-ketone found in hydroxydione [34]. This structural comparison highlights the importance of functional group positioning in determining the biological activity and chemical properties of pregnane derivatives.

| Compound | IUPAC Name | Key Structural Features | Molecular Formula |

|---|---|---|---|

| Hydroxydione | 21-hydroxy-5β-pregnane-3,20-dione | 5β-configuration, 21-hydroxyl, 3,20-diketone | C₂₁H₃₂O₃ |

| Alfaxalone | 3α-hydroxy-5α-pregnane-11,20-dione | 5α-configuration, 3α-hydroxyl, 11,20-diketone | C₂₁H₃₂O₃ |

| Alfadolone | 3α,21-dihydroxy-5α-pregnane-11,20-dione | 5α-configuration, 3α,21-dihydroxyl, 11,20-diketone | C₂₁H₃₄O₄ |

| Minaxolone | 11α-dimethylamino-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one | 5α-configuration, multiple functional groups | C₂₅H₄₃NO₃ |

| Pregnanolone | 3α-hydroxy-5β-pregnan-20-one | 5β-configuration, 3α-hydroxyl, 20-ketone | C₂₁H₃₄O₂ |

The comparative analysis reveals that hydroxydione occupies a unique position within the pregnane derivative family due to its specific combination of 5β-stereochemistry, 21-hydroxylation, and 3,20-diketone functionality [6] [23] [34]. This structural profile distinguishes it from other neuroactive steroids and contributes to its distinctive chemical and biological properties. The presence of the 21-hydroxyl group appears to be a relatively uncommon feature among pregnane derivatives used as neuroactive compounds, making hydroxydione structurally distinct within this chemical class [21] [23].

Historical Synthesis Routes (1950s–1960s)

The development of hydroxydione synthesis during the 1950s and 1960s marked a pivotal period in steroid chemistry, characterized by the emergence of systematic approaches to neuroactive steroid production [1] [2]. The initial synthetic methodologies were primarily based on classical organic transformations that had been established for related steroid compounds, with particular emphasis on the functionalization of the pregnane skeleton [3] [1].

Core Synthetic Strategy

The historical synthesis routes predominantly employed a multi-step approach beginning with readily available steroid precursors, particularly those derived from natural sources through the established Marker degradation pathway [5]. This methodology, developed by Russell Earl Marker in 1938–1940, provided access to progesterone and related pregnane derivatives from plant steroids, establishing the foundation for subsequent elaborations to hydroxydione [5] [6].

The key synthetic transformation involved the regioselective hydroxylation at the 21-position of the pregnane skeleton [1]. This functionalization was typically achieved through conventional chemical methods available during the 1950s, including the use of osmium tetroxide-based oxidation systems and other established hydroxylation protocols [8]. The stereochemical control required for the 5β-configuration was maintained throughout the synthetic sequence, though this presented significant challenges given the limited understanding of stereoselective methods at the time [9].

Formation of the Sodium Succinate Derivative

A critical development in the historical synthesis was the preparation of hydroxydione sodium succinate, which addressed the water solubility requirements necessary for intravenous administration [10] [11]. The synthesis typically involved esterification of hydroxydione with succinic anhydride, followed by neutralization with sodium hydroxide to form the final sodium succinate salt [12]. This transformation was conducted under carefully controlled conditions to prevent degradation of the sensitive steroid substrate .

The preparation method involved dissolving hydroxydione in an appropriate organic solvent, typically dichloromethane or pyridine, followed by treatment with succinic anhydride [12] [13]. The reaction mixture was maintained at temperatures between 0°C and room temperature to minimize side reactions [12]. Subsequent purification typically required recrystallization from suitable solvent systems, often involving alcohol-water mixtures [12].

Production Scale Challenges in the 1960s

The transition from laboratory-scale synthesis to industrial production during the 1960s revealed significant challenges that ultimately contributed to the discontinuation of hydroxydione [2] [9]. The complexity of the multi-step synthesis, combined with the stringent purity requirements for pharmaceutical applications, resulted in substantial production costs and quality control difficulties [14].

One of the primary obstacles was maintaining consistent stereochemical integrity throughout the synthetic sequence when scaling up reaction volumes [14]. The hydroxylation reactions, in particular, showed decreased selectivity at larger scales due to inadequate mixing and temperature control, leading to the formation of undesired stereoisomers that required additional purification steps [14] [15].

Furthermore, the synthesis of the succinate ester on an industrial scale presented unique challenges related to the handling of the sensitive intermediate compounds [14]. The tendency of steroid esters to undergo hydrolysis under ambient conditions necessitated the implementation of specialized storage and handling protocols, increasing operational complexity and costs [14].

Modern Catalytic Approaches for Steroidal Backbone Assembly

Contemporary synthetic methodologies for hydroxydione and related pregnane derivatives have been revolutionized by advances in catalytic chemistry, particularly the development of selective transition metal catalysts and biocatalytic systems [16] [17] [18]. These modern approaches offer significant improvements in efficiency, selectivity, and environmental sustainability compared to the historical methods [19] [16].

Transition Metal-Catalyzed Steroid Synthesis

Modern synthetic strategies extensively utilize transition metal catalysis to construct the complex polycyclic architecture of steroid molecules [16] [18] [20]. Palladium-catalyzed reactions have proven particularly valuable for the assembly of steroid frameworks, with enantioselective dearomatizative cyclizations providing access to phenanthrenone-derived tricyclic cores bearing all-carbon quaternary centers [16]. These methodologies have been successfully applied to the synthesis of steroid cores relevant to boldenone and related compounds [16].

Titanium-catalyzed metallacycle-mediated annulative coupling reactions represent another significant advancement in steroid synthesis [21] [16]. These transformations enable the efficient construction of trans-fused hydrindane systems through the coupling of enyne substrates with alkyne components, providing access to stereodefined ring systems that serve as precursors to pregnane derivatives [21]. The methodology has been particularly successful in achieving high levels of diastereoselectivity and regioselectivity in the formation of quaternary carbon centers [16].

Cytochrome P450-Mediated Hydroxylation Systems

The application of cytochrome P450 enzymes for the selective hydroxylation of steroid substrates has emerged as a powerful complement to traditional chemical methods [22] [23] [24]. These biocatalytic systems offer exquisite regioselectivity and stereoselectivity for the introduction of hydroxyl groups at specific positions of the steroid framework [22] [23].

Modern approaches have successfully implemented both native and engineered cytochrome P450 systems for the production of hydroxylated steroid intermediates [24] [25]. The expression of recombinant P450 systems in suitable bacterial hosts, particularly Mycobacterium species, has enabled the development of scalable biotransformation processes for the conversion of simple sterol substrates to complex hydroxylated products [24]. These systems have been particularly valuable for the introduction of hydroxyl groups at the 11α-, 11β-, and 21-positions, which are critical for the synthesis of various corticosteroid derivatives [24] [25].

Iron-Catalyzed Hydrogen Atom Transfer Reactions

Iron-catalyzed hydrogen atom transfer reactions have found significant application in the synthesis of complex steroid frameworks, particularly for the formation of challenging C-C bonds and the introduction of functional groups under mild conditions [16] [17]. These methodologies are characterized by their ability to achieve high levels of diastereoselectivity in the formation of vicinal quaternary stereocenters [16].

The application of iron-catalyzed hydrogen atom transfer cyclization/aldol addition sequences has been demonstrated in the synthesis of complex polycyclic structures related to indole diterpenoids [16]. These transformations proceed through the generation of carbon-centered radicals that undergo subsequent cyclization and functionalization reactions, providing access to densely functionalized molecular architectures [16].

Borrowing Hydrogen Catalysis

Borrowing hydrogen methodology has emerged as an environmentally sustainable approach for the formation of C-N and C-C bonds in steroid synthesis [19] [26]. This catalytic strategy involves the temporary dehydrogenation of alcohol substrates to generate carbonyl intermediates, which undergo subsequent condensation reactions before being reduced back to the alcohol oxidation state [19].

The application of borrowing hydrogen catalysis to steroid synthesis has been demonstrated in both solution-phase and solvent-free conditions [26]. Microwave-assisted borrowing hydrogen reactions have shown particular promise for reducing reaction times while maintaining high levels of selectivity [26]. These methodologies offer significant advantages in terms of atom economy and waste reduction compared to traditional synthetic approaches [19].

Asymmetric Catalysis Applications

The development of highly enantioselective catalytic methods has had a profound impact on modern steroid synthesis, enabling the construction of complex molecular architectures with precise stereochemical control [16] [27]. Copper-catalyzed asymmetric Michael/aldol cascade reactions have been successfully applied to the synthesis of cardiotonic steroid cores, demonstrating the formation of vicinal quaternary/tertiary all-carbon stereocenters with excellent enantioselectivity [16].

Organocatalytic asymmetric hydrolactonization reactions have been developed for the synthesis of enantiomerically enriched tertiary lactones, which serve as valuable intermediates in steroid synthesis [27]. These methodologies utilize confined imidodiphosphorimidate Brønsted acid catalysts to achieve high levels of enantioselectivity while suppressing competing side reactions [27].

Solvent Systems and Reaction Optimization

The optimization of solvent systems and reaction conditions represents a critical aspect of hydroxydione synthesis, with significant implications for both reaction efficiency and environmental sustainability [28] [29] [26]. Modern approaches emphasize the development of greener solvent alternatives while maintaining or improving synthetic performance [29].

Traditional Solvent Systems

Historical hydroxydione synthesis relied heavily on conventional organic solvents, particularly N,N-dimethylformamide and dimethyl sulfoxide for dissolution of steroid substrates and reaction intermediates [29] [30]. These solvents provided excellent solubility characteristics for steroid compounds but raised significant environmental and health concerns that have driven the search for alternative systems [29].

Chloroform-based solvent mixtures were extensively employed for steroid purification and chromatographic separation [31]. The combination of chloroform, cyclohexane, and methyl ethyl ketone proved particularly effective for the separation of androstane isomers and related steroid compounds [31]. Mathematical optimization models were developed to determine optimal solvent compositions for achieving maximum separation efficiency [31].

Green Solvent Alternatives

The development of environmentally benign solvent systems has become a major focus in modern steroid synthesis [29]. 2-Methyltetrahydrofuran has emerged as a particularly promising green alternative to traditional aprotic solvents [29]. This bioderived solvent offers improved environmental profiles while maintaining good solubility characteristics for steroid substrates [29].

Ethyl acetate-based systems have been successfully implemented for both synthetic transformations and purification procedures [29]. The combination of 2-methyltetrahydrofuran and ethyl acetate has proven particularly effective for solid-phase peptide synthesis protocols, suggesting potential applications in steroid synthesis as well [29]. These systems can tolerate elevated temperatures when necessary while minimizing environmental impact [29].

Solvent-Free Methodologies

Microwave-assisted solvent-free synthesis has gained considerable attention as a means of reducing environmental impact while improving reaction efficiency [32] [26]. These methodologies are particularly well-suited for condensation reactions and cyclization processes that are central to steroid synthesis [32].

The application of solvent-free conditions to borrowing hydrogen methodology has demonstrated the feasibility of conducting complex transformations without traditional organic solvents [26]. Microwave heating under neat conditions can significantly reduce reaction times while maintaining high levels of selectivity and yield [26]. Phase transfer catalysis using polyethylene glycol-based systems provides another approach to solvent-free steroid transformations [32].

Optimization of Reaction Parameters

Modern approaches to hydroxydione synthesis emphasize the systematic optimization of reaction parameters beyond solvent selection [28] [31]. Temperature control has proven critical for maintaining stereochemical integrity, particularly in hydroxylation reactions where elevated temperatures can lead to epimerization or degradation [28].

The optimization of pH conditions is particularly important for reactions involving steroid substrates with ionizable functional groups [28]. Buffered systems using borax-based electrolytes have shown effectiveness in maintaining optimal pH ranges while providing adequate ionic strength for electrochemical processes [28]. The addition of organic modifiers such as methanol can improve separation efficiency in electrophoretic systems [28].

Continuous Flow Processing

The implementation of continuous flow technology represents a significant advancement in steroid synthesis optimization [33]. These systems offer improved heat and mass transfer compared to traditional batch processing, enabling better control of reaction parameters and reduced formation of side products [33].

Continuous flow photochemistry has shown particular promise for steroid transformations involving light-sensitive intermediates [33]. The combination of flow technology with photochemical processes allows for precise control of irradiation conditions while maintaining consistent product quality [33]. These methodologies are particularly relevant for transformations involving the modification of steroid ring systems [33].

Challenges in Large-Scale Production and Purification

The commercial production of hydroxydione and related steroid compounds presents unique challenges that arise from the complexity of the molecular architecture and the stringent purity requirements for pharmaceutical applications [34] [24] [25]. These challenges have driven significant research into improved synthetic methodologies and purification technologies [35] [36].

Stereochemical Control at Scale

Maintaining stereochemical integrity during large-scale synthesis represents one of the most significant challenges in hydroxydione production [34] [14]. The multiple chiral centers present in the pregnane framework require precise control of reaction conditions to prevent epimerization or the formation of undesired diastereomers [34] [14].

The scale-up of asymmetric catalytic processes presents particular difficulties due to the sensitivity of enantioselective transformations to variations in reaction parameters [37]. Heat transfer limitations in large-scale reactors can lead to temperature gradients that compromise the performance of chiral catalysts [37]. The development of robust asymmetric processes that maintain high levels of stereoselectivity at manufacturing scale requires careful optimization of catalyst loading, reaction temperature, and mixing parameters [37].

Purification Complexity and Separation Challenges

The purification of hydroxydione from reaction mixtures containing structurally similar steroid compounds presents significant analytical and preparative challenges [35] [36] [38]. Traditional chromatographic methods, while effective at laboratory scale, become prohibitively expensive and time-consuming when applied to industrial quantities [15] [36].

The development of alternative separation technologies has become a major focus for steroid manufacturing [35] [36]. Membrane-based separation techniques offer potential advantages in terms of scalability and energy efficiency [36]. Light-driven purification systems using synthetic steroid receptors have demonstrated promise for the selective extraction of specific steroid compounds from complex mixtures [35].

The lack of a single derivatization protocol capable of covering the complete range of steroid compounds complicates analytical monitoring and quality control procedures [38]. This limitation necessitates the development of multiple analytical methods for comprehensive characterization of reaction products and impurities [38].

Economic and Environmental Considerations

The economic viability of hydroxydione production is significantly impacted by the high costs associated with specialized catalysts and purification procedures [34] [24]. Transition metal catalysts, while offering improved selectivity and efficiency, often require expensive precious metal components that contribute substantially to production costs [34].

Environmental sustainability has become an increasingly important consideration in steroid manufacturing [24] [39]. The traditional reliance on large quantities of organic solvents generates significant waste streams that require costly treatment and disposal [29] [24]. The development of biocatalytic alternatives offers potential solutions to these environmental challenges while potentially reducing production costs [24] [39].

Quality Control and Regulatory Compliance

The pharmaceutical application of hydroxydione necessitates compliance with stringent regulatory requirements for product purity and consistency [34] [15]. The complexity of steroid molecular structures makes comprehensive impurity profiling particularly challenging, requiring sophisticated analytical capabilities [15] [38].

The development of robust quality control procedures must account for the potential formation of trace impurities that may not be detectable using conventional analytical methods [15]. Advanced spectroscopic and chromatographic techniques are required to ensure the absence of structurally related compounds that could contribute to adverse effects [15] [38].